5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Physicochemical profiling Drug-likeness Lead optimization

Source CAS 313395-71-0 as a structurally differentiated naphthothiazole-benzamide for CNS-penetrant A2A antagonist programs and antiparasitic screening cascades. The 5-chloro-2-nitro substitution pattern is distinct from the 4-nitro analog (CAS 313530-54-0), the 2-chloro-5-nitro positional isomer (CAS 328118-53-2), and the 4-cyano derivative—each alteration shifts hydrogen-bonding capacity, dipole moment, and steric profile at the target binding interface. In antiplasmodial naphthothiazole series, substituent identity and position govern both potency and cytotoxicity. With MW 383.8 and TPSA ~112 Ų, this compound occupies CNS drug-like chemical space and serves as a patentably distinct entry point for scaffold-hopping exercises around the naphtho[2,1-d]thiazole core. Deploy as a regioisomeric probe for GPR151 target engagement studies or as a reference standard for analog library generation. Ready commercial availability accelerates hit-to-lead timelines without de novo core synthesis.

Molecular Formula C18H10ClN3O3S
Molecular Weight 383.81
CAS No. 313395-71-0
Cat. No. B2544980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE
CAS313395-71-0
Molecular FormulaC18H10ClN3O3S
Molecular Weight383.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H10ClN3O3S/c19-11-6-8-15(22(24)25)13(9-11)17(23)21-18-20-14-7-5-10-3-1-2-4-12(10)16(14)26-18/h1-9H,(H,20,21,23)
InChIKeyHGBCRPZKRWEAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide (CAS 313395-71-0): Structural and Procurement Baseline


5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide (CAS 313395-71-0, molecular formula C₁₈H₁₀ClN₃O₃S, exact mass 383.0131 g/mol) is a synthetic small molecule belonging to the naphtho[2,1-d]thiazole-benzamide class . The compound features a linearly fused naphthothiazole heterocyclic core coupled via an amide linkage to a 5-chloro-2-nitrobenzamide moiety [1]. Naphthothiazole-containing benzamides have been investigated as adenosine A₂A receptor ligands in patent literature [2] and have demonstrated antiplasmodial [3] and antileishmanial [4] activities as a compound class. Critically, peer-reviewed primary literature containing quantitative biological data specifically for CAS 313395-71-0 is extremely limited; the majority of available evidence is class-level inference derived from structurally analogous naphthothiazole derivatives.

Why Generic Substitution Fails for 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide (CAS 313395-71-0)


Within the naphthothiazole-benzamide chemical space, even minor positional or electronic perturbations produce divergent biological profiles. The specific 5-chloro-2-nitro substitution pattern on the benzamide ring of CAS 313395-71-0 is distinct from the 4-nitro analog (CAS 313530-54-0) , the 2-chloro-5-nitro positional isomer (CAS 328118-53-2) , and the 4-cyano derivative , each of which presents altered hydrogen-bonding capacity, dipole moment, and steric profile at the target binding interface. In the antiplasmodial naphtho[2,1-d]thiazole series, the identity and position of substituents on the naphthyl moiety were explicitly shown to govern both potency and cytotoxicity [1]. Similarly, the naphtho[2,1-d]thiazole core itself cannot be replaced by a simple benzothiazole or unsubstituted thiazole without loss of the extended π-stacking surface and conformational constraints imparted by the linear tetracyclic framework [2]. Generic substitution across this scaffold therefore carries a high risk of altering target engagement, selectivity, and ADMET properties in an unpredictable manner.

Quantitative Differentiation Evidence for 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide (CAS 313395-71-0)


Physicochemical Differentiation: Calculated Molecular Descriptors vs. 4-Nitro Analog

CAS 313395-71-0 (exact mass 383.0131 g/mol) carries a 5-chloro substituent on the benzamide ring, increasing molecular weight by approximately 33.7 g/mol compared to the 4-nitro analog N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide (CAS 313530-54-0, MW 349.36 g/mol) . The chloro substituent contributes +0.71 to the calculated LogP versus the unsubstituted 4-nitro congener, and introduces an additional halogen-bond donor capability absent in non-halogenated comparators [1]. The compound possesses 5 hydrogen-bond acceptors (nitro oxygens, amide carbonyl, thiazole nitrogen) and 1 hydrogen-bond donor (amide N–H), yielding a topological polar surface area (TPSA) of approximately 112 Ų, which remains within the Veber oral bioavailability window [1].

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: 5-Chloro-2-nitro vs. 2-Chloro-5-nitro Substitution Pattern

CAS 313395-71-0 bears the chlorine at the 5-position and the nitro group at the 2-position of the benzamide ring, whereas the positional isomer 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide (CAS 328118-53-2) reverses this substitution pattern (2-Cl, 5-NO₂) . In PubChem BioAssay screening, the 2-chloro-5-nitro isomer was tested in a cell-based high-throughput primary assay for GPR151 activation (The Scripps Research Institute Molecular Screening Center) and in AlphaScreen-based biochemical assays targeting FBW7 and MITF . No equivalent public screening data are available for the 5-chloro-2-nitro isomer (CAS 313395-71-0). This regioisomeric difference is predicted to alter the electrostatic potential map of the benzamide ring, affecting both π–π stacking with aromatic receptor residues and the geometry of hydrogen-bonding interactions involving the nitro and amide groups [1].

Structure-activity relationship Regioisomer selectivity Target engagement

Class-Level Antiplasmodial Activity: Naphtho[2,1-d]thiazole Scaffold vs. Simpler Thiazole Analogs

In a systematic study of naphtho[2,1-d]thiazole derivatives, Cohen et al. (2012) identified two hit compounds (compounds 11 and 13) with promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum [1]. The study demonstrated that the R₁ and R₄ substituents on the naphthyl moiety critically modulate both antiplasmodial potency and cytotoxicity, with EC₅₀ values in the low micromolar range for optimized analogs [1]. While CAS 313395-71-0 was not among the specific compounds tested in this series, it shares the identical naphtho[2,1-d]thiazole core and differs only in the benzamide substituent pattern. By contrast, simpler 2-aminothiazole-benzamide derivatives lacking the fused naphthalene ring consistently show reduced antiplasmodial activity, underscoring the importance of the extended aromatic surface for target engagement [1]. The naphthothiazole scaffold also demonstrated favorable in silico pharmacokinetic profiles complying with Lipinski's Rule of Five in the related antileishmanial series [2].

Antimalarial drug discovery Antiplasmodial screening Scaffold hopping

A₂A Receptor Ligand Potential: Naphthothiazole-Benzamide Patent Coverage

US Patent Application 20090247593 (H. Lundbeck A/S) discloses N-thiazol-2-yl-benzamide derivatives as adenosine A₂A receptor ligands, encompassing antagonists, agonists, reverse agonists, and partial agonists for neurological and psychiatric indications [1]. The Markush structure covers benzamide derivatives wherein the thiazole ring may be fused to various aromatic systems and the phenyl ring may bear halogen and nitro substituents. CAS 313395-71-0 falls within the claimed structural scope through its naphtho[2,1-d]thiazole core and 5-chloro-2-nitrobenzamide moiety. The patent demonstrates that 5-chloro substitution on the benzamide ring (exemplified by compounds such as 5-chloro-2-methoxy-4-(3-methyl-butyrylamino)-N-thiazol-2-yl-benzamide) is specifically claimed and contributes to A₂A binding affinity [1]. In contrast, analogs lacking the chloro substituent or bearing alternative halogens (e.g., 3-bromo) show altered potency profiles [1]. The naphtho-fused thiazole offers an expanded aromatic surface relative to the simpler thiazole congeners also claimed in the patent, potentially enhancing receptor complementarity [1].

Adenosine A₂A receptor CNS drug discovery GPCR ligands

Antileishmanial Selectivity: Naphthothiazole Scaffold vs. Mammalian Cytotoxicity

De Toledo et al. (2013) demonstrated that semi-synthetic naphthothiazoles exhibit potent activity against promastigotes of Leishmania (Viannia) braziliensis and reduce the survival index of Leishmania amastigotes in mammalian macrophages, with all tested compounds showing no cytotoxicity to macrophages at concentrations fivefold higher than the EC₅₀ for promastigotes [1]. All molecules in the series fulfilled Lipinski's Rule of Five, and in silico pharmacokinetic profiling confirmed favorable absorption and permeability characteristics [1]. While CAS 313395-71-0 was not among the specific compounds evaluated, its naphthothiazole core and benzamide substitution pattern place it within the same chemotype. The study explicitly identifies the 2-amino-naphthothiazole ring as a validated scaffold for leishmanicidal compound design [1]. By comparison, non-thiazole-containing antileishmanial leads (e.g., quinoidal scaffolds alone) typically exhibit narrower therapeutic windows [1].

Antileishmanial drug discovery Selectivity index Neglected tropical diseases

Synthetic Tractability and Procurement Differentiation

CAS 313395-71-0 is commercially available from multiple chemical suppliers as a research-grade compound [1]. Its synthesis can be conceptually accessed via coupling of 2-amino-naphtho[2,1-d]thiazole with 5-chloro-2-nitrobenzoyl chloride, a route that parallels the tandem direct arylation/intramolecular Knoevenagel methodology reported for the naphtho[2,1-d]thiazole core under microwave irradiation [2]. The 5-chloro-2-nitrobenzoyl chloride precursor (CAS 40763-96-0) is a commercially available building block with established synthetic protocols . In contrast, the 4-cyano analog (4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide) typically requires multi-step synthesis with lower overall yields . The relative synthetic accessibility of CAS 313395-71-0, combined with the commercial availability of both key precursors, reduces procurement lead times and enables rapid SAR exploration compared to analogs requiring de novo core construction.

Chemical procurement Synthetic accessibility Building block availability

Optimal Research and Procurement Applications for 5-Chloro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}-2-nitrobenzamide (CAS 313395-71-0)


Adenosine A₂A Receptor Antagonist Lead Identification and SAR Expansion

Procure CAS 313395-71-0 as a structurally distinct entry point for A₂A receptor antagonist programs, leveraging the Lundbeck patent SAR which demonstrates that 5-chloro substitution on the benzamide ring contributes to receptor binding affinity [1]. Use this compound as a reference for generating analog libraries around the naphtho[2,1-d]thiazole scaffold, varying the nitro/chloro positioning and the amide linkage to establish structure-activity relationships for CNS-penetrant A₂A ligands. The compound's physicochemical profile (MW 383.8, TPSA ~112 Ų, 2 rotatable bonds) is consistent with CNS drug-like space [2].

Antiparasitic Drug Discovery: Antiplasmodial and Antileishmanial Screening

Include CAS 313395-71-0 in phenotypic screening cascades against drug-resistant P. falciparum (K1 strain) and L. braziliensis, building on the validated antiplasmodial activity of naphtho[2,1-d]thiazole hit compounds (EC₅₀ in low μM range [3]) and the demonstrated antileishmanial selectivity (SI > 5 relative to mammalian macrophages [4]). The 5-chloro-2-nitrobenzamide substitution differentiates this compound from the published hits and may yield improved potency or selectivity profiles. Pair with cytotoxicity counterscreening in HepG2 or THP-1 cells to establish early therapeutic indices.

Chemical Biology Probe Development for GPR151 and Related GPCR Targets

Deploy CAS 313395-71-0 in GPR151 target engagement studies as a regioisomeric counterpart to the 2-chloro-5-nitro isomer (CAS 328118-53-2), which has known PubChem BioAssay screening history at the Scripps Research Institute . The reversed substitution pattern (5-Cl, 2-NO₂ vs. 2-Cl, 5-NO₂) may confer differential GPR151 agonism or antagonism, enabling dissection of the electrostatic requirements for GPCR modulation. This scenario is well-suited to academic screening centers and early-stage probe development programs exploring orphan GPCR pharmacology.

Medicinal Chemistry Scaffold-Hopping and Intellectual Property Diversification

Utilize CAS 313395-71-0 as a commercially available naphthothiazole-benzamide building block for scaffold-hopping exercises aimed at generating novel intellectual property around the A₂A antagonist and antiparasitic chemotypes. The compound provides a differentiated substitution pattern relative to literature precedents (e.g., the 4-nitro analog and the 4-cyano derivative ), enabling the construction of patentably distinct analog series without requiring de novo core synthesis. Its ready commercial availability further accelerates hit-to-lead timelines [5].

Quote Request

Request a Quote for 5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.